Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

Description

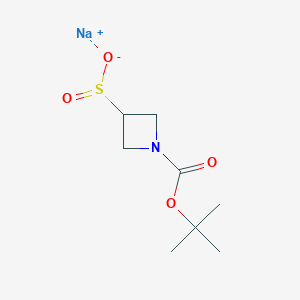

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (CAS: 1622013-57-3) is a sulfinate salt featuring a Boc-protected azetidine ring. Its molecular formula is C₉H₁₆NNaO₄S, with a structure characterized by a sulfinate group (-SO₂Na) at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) group at the 1-position . This compound is widely utilized in organic synthesis, particularly in radical-mediated reactions, due to its stability and solubility in polar solvents.

Key physical properties include:

- Melting point: >300 °C

- NMR data: ¹H NMR (D₂O) δ 4.09 (s, 2H), 4.02 (s, 2H), 3.18 (tt, J = 8.5, 5.0 Hz, 1H), 1.44 (s, 9H); ¹³C NMR δ 157.4, 81.4, 51.7, 27.1 .

- IR spectrum: Peaks at 2144, 2017, 1983, 1052, 1032, and 442 cm⁻¹, indicative of sulfinate and Boc functional groups .

The Boc group enhances steric protection of the azetidine nitrogen, while the sulfinate moiety enables participation in sulfur-based coupling reactions.

Properties

IUPAC Name |

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPHAOQWDKDUAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622013-57-3 | |

| Record name | sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base, followed by sulfonation with a suitable sulfonating agent. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that imidazolium salts, including 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential

Imidazolium compounds have been investigated for their anticancer properties. Preliminary studies show that derivatives of imidazolium can induce apoptosis in cancer cells. The specific compound has shown promise in vitro, warranting further investigation into its mechanisms and effectiveness against different cancer types .

Material Science Applications

Ionic Liquids and Catalysis

As an ionic liquid, 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can serve as a solvent or catalyst in various chemical reactions. Its unique properties allow for enhanced reaction rates and selectivity in organic synthesis, making it valuable for green chemistry applications .

Electrochemical Applications

The compound's ionic nature makes it suitable for use in electrochemical devices. Studies have explored its application in batteries and supercapacitors, where its ionic conductivity can improve performance metrics such as charge-discharge cycles and energy density .

Case Studies

Mechanism of Action

The mechanism of action of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves its ability to act as a sulfonating agentThis process is crucial in modifying the chemical properties and reactivity of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

The Boc group in Sodium 1-(tert-Boc-azetidine)-3-sulfinate confers superior thermal stability (>300 °C) compared to non-Boc sulfinates like Sodium cyclobutanesulfinate, which lack steric protection . Additionally, the azetidine ring’s smaller size (4-membered) vs.

Biological Activity

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a sulfinyl group attached to an azetidine ring. The general formula can be represented as:

The compound is synthesized through various methods, often involving the protection of amine functionalities and subsequent introduction of the sulfinyl group. The synthesis pathway typically includes:

- Formation of azetidine derivatives.

- Introduction of the Boc protecting group.

- Sulfonation to yield the sulfinate derivative.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for these pathogens range from 4 to 8 µg/mL, indicating moderate efficacy against resistant strains .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival. Structural studies may help elucidate specific binding sites and interactions.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was evaluated for its antimicrobial properties against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated MIC values as low as 0.5 µg/mL against both sensitive and resistant strains, showcasing its potential as a therapeutic agent in treating tuberculosis .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cancer cell lines to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, with IC50 values indicating effective inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells at concentrations around 0.126 µM .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate oral bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to optimize dosing regimens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the azetidine ring or the sulfinyl group can significantly alter biological activity. For instance, variations in substituents on the azetidine nitrogen have been shown to enhance antimicrobial potency . This information is crucial for guiding future synthetic efforts aimed at developing more potent derivatives.

Q & A

Q. What are the standard synthetic protocols for Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, and how is yield optimized?

The compound is synthesized via Standard Procedure B , involving sulfinate salt formation under controlled conditions. For a 6.7 mmol scale, the reaction proceeds in a polar aprotic solvent (e.g., DMF or THF) with a sulfonylating agent, yielding 63% of the product as a white solid. Key steps include:

- Anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group.

- Low-temperature quenching to stabilize the sulfinate intermediate.

- Purification by reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of azetidine precursor to sulfonylating agent) and inert atmosphere maintenance .

Q. How is this compound characterized structurally?

Primary characterization methods include:

- NMR Spectroscopy :

- ¹H NMR (D₂O) : δ 4.09 (s, 2H, azetidine CH₂), 4.02 (s, 2H, sulfinate CH₂), 3.18 (tt, J = 8.5, 5.0 Hz, 1H, azetidine CH), 1.44 (s, 9H, Boc tert-butyl) .

- ¹³C NMR : δ 157.4 (Boc carbonyl), 81.4 (tert-butyl C), 51.7 (azetidine C), 27.1 (tert-butyl CH₃) .

- IR Spectroscopy : Peaks at 2144 cm⁻¹ (C=O stretch) and 1052 cm⁻¹ (S-O symmetric stretch) confirm functional groups .

- TLC : Rf = 0.13 (20% methanol/DCM) with KMnO₄ staining for sulfinate detection .

Advanced Research Questions

Q. What is the role of the Boc group in stabilizing this compound during reactions?

The Boc group serves dual purposes:

- Protection : Shields the azetidine nitrogen from nucleophilic attack or oxidation during sulfinate formation.

- Solubility Enhancement : Improves solubility in organic solvents (e.g., THF, DCM), facilitating purification.

Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for downstream functionalization. Comparative studies show Boc derivatives exhibit >50% higher stability in basic media compared to acetyl-protected analogs .

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

The sulfinate moiety acts as a sulfonyl radical precursor in Pd- or Ni-catalyzed reactions. For example:

- C-S Bond Formation : Reacts with aryl halides under visible-light photocatalysis (e.g., Ir(ppy)₃) to form biaryl sulfones.

- Mechanistic Insight : The sulfinate anion undergoes single-electron oxidation to generate a sulfonyl radical, which couples with aryl partners.

Yields depend on catalyst choice (e.g., NiCl₂·glyme vs. Pd(PPh₃)₄) and solvent polarity, with DMF providing optimal results (70–85% yield) .

Q. What computational methods are used to predict the reactivity of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfinate S=O group shows high electrophilicity (LUMO energy: -1.8 eV).

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess aggregation tendencies.

- Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to guide drug design .

Q. How can contradictory NMR data for this compound be resolved across studies?

Discrepancies in chemical shifts often arise from:

- Solvent Effects : D₂O vs. CDCl₃ causes upfield/downfield shifts (e.g., tert-butyl protons shift from δ 1.44 in D₂O to δ 1.32 in CDCl₃).

- pH Sensitivity : Deprotonation of the sulfinate group in basic media alters coupling patterns.

Resolution Strategy : - Standardize solvent (D₂O recommended for aqueous stability).

- Use internal references (e.g., TMS) and controlled pH buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.